(4R,7S)-4-(5,5-dimethyl-4-oxofuran-2-yl)-2,2-dimethyl-4,7-bis[(E)-4-methyl-5-[(2S)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]pent-4-enyl]-6,7-dihydro-5H-1-benzofuran-3-one
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Description
This compound belongs to a class of organic compounds known for their complex structure and diverse chemical and biological properties. Compounds with similar structures, such as benzofuran derivatives, have been extensively studied for their potential applications in pharmaceuticals, materials science, and organic synthesis.
Synthesis Analysis
The synthesis of complex benzofuran derivatives often involves multistep chemical reactions, including the formation of benzopyran-substituted pyridinium ylides and subsequent reactions with aromatic aldehydes and dimedone to yield corresponding 2,3-dihydrofurans with good yields. Such processes highlight the intricate steps and conditions required for the synthesis of these compounds (Thirupaiah Bade & R. R. Vedula, 2014).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives and similar compounds is characterized by spectroscopic methods and theoretical calculations, including Density Functional Theory (DFT). These studies provide insights into the geometric parameters, electronic structure, and stability of the molecules. For instance, the structural and spectroscopic characterization of related compounds has been explored, revealing the influence of intermolecular interactions on their properties (Sudhir M. Hiremath et al., 2019).
Chemical Reactions and Properties
Benzofuran derivatives participate in various chemical reactions, including cycloadditions, condensations, and polymerizations. Their reactivity is influenced by the functional groups attached to the benzofuran core. Studies on similar compounds have shown their potential as intermediates in the synthesis of biologically active molecules (D. Coskun, 2017).
Physical Properties Analysis
The physical properties of benzofuran derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. X-ray crystallography and other analytical techniques are employed to determine these properties, providing valuable information for the design and development of new compounds (A. Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, play a significant role in the application of benzofuran derivatives in organic synthesis and drug design. These properties are often studied through experimental and computational methods to understand the behavior of these compounds in chemical reactions (Wenbo Huang et al., 2019).
Scientific Research Applications
Chemical Reactions and Synthesis
- The compound has been involved in studies exploring various chemical reactions and synthesis methods. For instance, in the synthesis of sesquiterpenoids from Lycianthes marlipoensis, similar compounds have been isolated and their structures were established through spectroscopic methods (Guo & Li, 2005).
Applications in Biological Systems
- Sesquiterpenoids similar to this compound have been identified in certain plants. These compounds often exhibit unique biological properties, such as potential pharmacological activities. For example, new sesquiterpenoids isolated from plants have been characterized by their unique structural features (Guo & Li, 2005).
Potential in Drug Discovery
- Compounds with similar structural characteristics have been explored for their potential in drug discovery, particularly due to their unique chemical properties. This includes the exploration of their use in synthesizing new pharmacologically active molecules (Ara, Khan & Tasneem, 2009).
properties
IUPAC Name |
(4R,7S)-4-(5,5-dimethyl-4-oxofuran-2-yl)-2,2-dimethyl-4,7-bis[(E)-4-methyl-5-[(2S)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]pent-4-enyl]-6,7-dihydro-5H-1-benzofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52O8/c1-24(17-29-19-26(3)21-33(42)45-29)11-9-13-28-14-16-40(32-23-31(41)38(5,6)47-32,35-36(28)48-39(7,8)37(35)44)15-10-12-25(2)18-30-20-27(4)22-34(43)46-30/h17-18,21-23,28-30H,9-16,19-20H2,1-8H3/b24-17+,25-18+/t28-,29+,30+,40-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQFRRMVMSIOAK-RVZIAXNASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(C1)C=C(C)CCCC2CCC(C3=C2OC(C3=O)(C)C)(CCCC(=CC4CC(=CC(=O)O4)C)C)C5=CC(=O)C(O5)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)O[C@@H](C1)/C=C(\C)/CCC[C@H]2CC[C@@](C3=C2OC(C3=O)(C)C)(CCC/C(=C/[C@@H]4CC(=CC(=O)O4)C)/C)C5=CC(=O)C(O5)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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